Superior CBP/β-Catenin Binding Potency vs. First-Generation ICG-001
PRI-724 demonstrates significantly higher potency in disrupting the CBP/β-catenin interaction than its first-generation analog, ICG-001. The active metabolite of PRI-724, C-82, inhibits this interaction with an IC50 of 45 nM . In contrast, ICG-001 requires an IC50 of 3 µM for the same interaction, representing a ~67-fold lower potency [1].
| Evidence Dimension | Inhibition of CBP/β-catenin protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 45 nM (for active metabolite C-82) |
| Comparator Or Baseline | ICG-001: IC50 = 3 µM |
| Quantified Difference | ~67-fold lower potency for ICG-001 |
| Conditions | Biochemical binding assay / in vitro |
Why This Matters
This potency difference is critical for experimental design, as higher concentrations of less potent inhibitors like ICG-001 may introduce off-target effects or solubility issues, compromising data interpretation.
- [1] TargetMol. ICG001 (PRI-724 isomer) | CBP/β-catenin interaction inhibitor. Product No. T2237. View Source
